molecular formula C9H16F3NO B2584302 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine CAS No. 2248325-26-8

2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine

Cat. No.: B2584302
CAS No.: 2248325-26-8
M. Wt: 211.228
InChI Key: MBUOJGGRKZNMJF-UHFFFAOYSA-N
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Description

2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine typically involves the introduction of the trifluoromethyl group into the oxane ring, followed by the attachment of the propan-1-amine group. One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide, in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and physical properties .

Scientific Research Applications

2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: Similar in structure but contains a thiophene ring instead of an oxane ring.

    2-[3-(Trifluoromethyl)phenyl]propan-1-amine: Contains a phenyl ring instead of an oxane ring.

Uniqueness

2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine is unique due to the presence of the oxane ring, which can impart different chemical and physical properties compared to similar compounds with different ring structures.

Properties

IUPAC Name

2-[6-(trifluoromethyl)oxan-2-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c1-6(5-13)7-3-2-4-8(14-7)9(10,11)12/h6-8H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUOJGGRKZNMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCC(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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